![molecular formula C27H28N2O2 B608563 LHF-535 CAS No. 1450929-77-7](/img/structure/B608563.png)
LHF-535
描述
准备方法
合成路线和反应条件
LHF-535 是通过一系列涉及形成苯并咪唑衍生物的化学反应合成的 . 合成路线通常包括邻苯二胺与羧酸或其衍生物在酸性或碱性条件下缩合,形成苯并咪唑核心结构。 随后进行烷基化或酰化等修饰,以引入增强化合物抗病毒活性的特定官能团 .
工业生产方法
This compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括使用重结晶和色谱等先进的纯化技术来分离所需产物 .
化学反应分析
反应类型
LHF-535 经历了各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的氧化态,这可能会影响其抗病毒活性。
还原: 还原反应可用于修饰苯并咪唑核心上的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
科学研究应用
Preclinical Studies
-
Efficacy Against Arenaviruses :
- LHF-535 exhibited sub-nanomolar potency against various strains of the Lassa virus, with the exception of one lineage that showed reduced sensitivity due to a specific amino acid substitution in the viral glycoprotein .
- In animal models, particularly guinea pigs, this compound demonstrated a 100% survival rate when administered after exposure to lethal doses of the virus. Treatment initiated up to three days post-infection still resulted in complete protection .
- Combination Therapy :
- Resistance Studies :
Clinical Trials
This compound has undergone several phases of clinical trials:
-
Phase 1 Trials :
- Two Phase 1 clinical trials were conducted to assess safety and pharmacokinetics in healthy volunteers. Results indicated that this compound was well tolerated with no significant adverse events reported .
- Dosing regimens included both single ascending doses and multiple ascending doses over a 14-day period, demonstrating consistent pharmacokinetic profiles conducive to antiviral efficacy .
-
Future Development :
- Following successful Phase 1 trials, further clinical evaluations are planned to assess this compound's effectiveness in patients diagnosed with Lassa fever and other arenavirus-related diseases. Funding from organizations like the Wellcome Trust and National Institutes of Health supports these efforts .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Key Findings |
---|---|
Preclinical Efficacy | 100% survival in guinea pigs after lethal dose exposure; effective against multiple arenavirus strains |
Resistance | Emergence of drug-resistant variants often associated with reduced virulence |
Clinical Trials | Well tolerated; no significant adverse events; consistent pharmacokinetics |
作用机制
LHF-535 通过抑制病毒进入目标宿主细胞来发挥其抗病毒作用。它靶向病毒包膜糖蛋白,阻止病毒与宿主细胞结合并进入宿主细胞。 这种抑制抑制了病毒复制并减少了病毒在宿主内的传播 . 所涉及的分子靶点和途径包括病毒糖蛋白复合体和促进病毒进入的宿主细胞受体 .
相似化合物的比较
生物活性
LHF-535 is a promising small-molecule antiviral compound currently under development for the treatment of Lassa fever and other viral hemorrhagic fevers caused by arenaviruses. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, safety profile, and pharmacokinetics.
This compound acts primarily as a viral entry inhibitor, targeting the arenavirus envelope glycoprotein. The compound stabilizes a pre-fusion structure of the glycoprotein, thereby preventing the conformational changes necessary for viral membrane fusion and entry into host cells. This mechanism is crucial for inhibiting the replication of various arenaviruses, including those responsible for Lassa fever and Junín virus infections .
In Vitro Studies
This compound has demonstrated potent antiviral activity against multiple strains of Lassa virus and other hemorrhagic fever arenaviruses. In vitro assays revealed that this compound exhibited sub-nanomolar potency against most Lassa virus lineages, with the exception of the LP strain, which showed reduced sensitivity due to specific amino acid changes in its glycoprotein .
In Vivo Studies
Guinea Pig Model : In a lethal guinea pig model of Lassa fever, this compound was administered at a dose of 50 mg/kg once daily. The results showed that all treated animals survived lethal challenges when treatment was initiated either one or three days post-infection. Treated animals exhibited significantly reduced viremia and clinical symptoms compared to controls .
Mice Model : Similarly, in AG129 mice challenged with Tacaribe virus, this compound at doses of 10 or 30 mg/kg provided protection against lethal infection. Notably, even delayed administration (up to three days post-infection) resulted in increased survival rates and reduced viral loads in various tissues .
Safety Profile
This compound has undergone extensive safety evaluations in human clinical trials. A Phase 1b trial involving healthy volunteers indicated that the compound is well tolerated with no significant adverse events reported. Participants received a 14-day oral dosing regimen without concerning safety issues, supporting its potential for further clinical evaluation in infected populations .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is rapidly absorbed, with a long half-life conducive to effective antiviral activity. In guinea pigs, plasma concentrations were maintained within therapeutic ranges observed in human trials. The area under the plasma concentration curve (AUC) indicated sustained exposure levels that correlate with its efficacy in preclinical models .
Summary of Key Findings
Study Type | Model | Dose (mg/kg) | Survival Rate | Viremia Reduction | Notes |
---|---|---|---|---|---|
In Vitro | Virus Yield Assay | N/A | N/A | Potent inhibition | Sub-nanomolar potency against most strains |
In Vivo | Guinea Pig | 50 | 100% | Significant | Treatment initiated 1 or 3 days post-infection |
In Vivo | AG129 Mice | 10/30 | Increased | Dramatic reduction | Effective even when delayed up to 3 days |
Clinical Trial | Human | Variable | N/A | N/A | Well tolerated; no significant adverse events |
属性
IUPAC Name |
2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNZTRPIBJSUIX-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450929-77-7 | |
Record name | LHF-535 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LHF-535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。